1,2-bis(bromomethyl)-3-chlorobenzene
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Overview
Description
1,2-bis(bromomethyl)-3-chlorobenzene is an organic compound with the molecular formula C8H7Br2Cl It is a derivative of benzene, where two bromomethyl groups and one chlorine atom are substituted at the 1, 2, and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-bis(bromomethyl)-3-chlorobenzene can be synthesized through a multi-step process involving the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2-dimethylbenzene (o-xylene) to form 1,2-bis(bromomethyl)benzene, followed by chlorination to introduce the chlorine atom at the 3-position. The reaction conditions typically involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2-bis(bromomethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can yield the corresponding methyl groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of 1,2-dimethyl-3-chlorobenzene.
Scientific Research Applications
1,2-bis(bromomethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2-bis(bromomethyl)-3-chlorobenzene involves its interaction with various molecular targets and pathways. The bromomethyl groups are highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chlorine atom can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity and interactions.
Comparison with Similar Compounds
1,2-bis(bromomethyl)-3-chlorobenzene can be compared with other similar compounds such as:
1,2-bis(bromomethyl)benzene: Lacks the chlorine atom, resulting in different reactivity and applications.
1,3-bis(bromomethyl)-2-chlorobenzene: Positional isomer with different substitution pattern, affecting its chemical properties.
1,2-bis(chloromethyl)-3-bromobenzene: Similar structure but with reversed halogen substitution, leading to distinct reactivity.
Properties
IUPAC Name |
1,2-bis(bromomethyl)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKWKYYKPQSZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CBr)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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